Cas no 2029891-07-2 (4-(2-methyl-2H-1,2,3-triazol-4-yl)methyloxolan-3-ol)

4-(2-methyl-2H-1,2,3-triazol-4-yl)methyloxolan-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-methyl-2H-1,2,3-triazol-4-yl)methyloxolan-3-ol
- 2029891-07-2
- 4-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]oxolan-3-ol
- EN300-1624071
-
- Inchi: 1S/C8H13N3O2/c1-11-9-3-7(10-11)2-6-4-13-5-8(6)12/h3,6,8,12H,2,4-5H2,1H3
- InChI Key: DANQTBAZXPRKAB-UHFFFAOYSA-N
- SMILES: O1CC(C(CC2C=NN(C)N=2)C1)O
Computed Properties
- Exact Mass: 183.100776666g/mol
- Monoisotopic Mass: 183.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.2Ų
- XLogP3: -0.2
4-(2-methyl-2H-1,2,3-triazol-4-yl)methyloxolan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1624071-0.05g |
4-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]oxolan-3-ol |
2029891-07-2 | 0.05g |
$1368.0 | 2023-06-05 | ||
Enamine | EN300-1624071-0.1g |
4-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]oxolan-3-ol |
2029891-07-2 | 0.1g |
$1433.0 | 2023-06-05 | ||
Enamine | EN300-1624071-0.5g |
4-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]oxolan-3-ol |
2029891-07-2 | 0.5g |
$1563.0 | 2023-06-05 | ||
Enamine | EN300-1624071-100mg |
4-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]oxolan-3-ol |
2029891-07-2 | 100mg |
$1056.0 | 2023-09-22 | ||
Enamine | EN300-1624071-0.25g |
4-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]oxolan-3-ol |
2029891-07-2 | 0.25g |
$1498.0 | 2023-06-05 | ||
Enamine | EN300-1624071-1.0g |
4-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]oxolan-3-ol |
2029891-07-2 | 1g |
$1629.0 | 2023-06-05 | ||
Enamine | EN300-1624071-500mg |
4-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]oxolan-3-ol |
2029891-07-2 | 500mg |
$1152.0 | 2023-09-22 | ||
Enamine | EN300-1624071-10000mg |
4-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]oxolan-3-ol |
2029891-07-2 | 10000mg |
$5159.0 | 2023-09-22 | ||
Enamine | EN300-1624071-1000mg |
4-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]oxolan-3-ol |
2029891-07-2 | 1000mg |
$1200.0 | 2023-09-22 | ||
Enamine | EN300-1624071-5000mg |
4-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]oxolan-3-ol |
2029891-07-2 | 5000mg |
$3479.0 | 2023-09-22 |
4-(2-methyl-2H-1,2,3-triazol-4-yl)methyloxolan-3-ol Related Literature
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
Additional information on 4-(2-methyl-2H-1,2,3-triazol-4-yl)methyloxolan-3-ol
Introduction to 4-(2-methyl-2H-1,2,3-triazol-4-yl)methyloxolan-3-ol (CAS No. 2029891-07-2)
4-(2-methyl-2H-1,2,3-triazol-4-yl)methyloxolan-3-ol (CAS No. 2029891-07-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological properties, and recent research advancements.
The chemical structure of 4-(2-methyl-2H-1,2,3-triazol-4-yl)methyloxolan-3-ol is notable for its combination of a 1,2,3-triazole ring and an oxolane (tetrahydrofuran) moiety. The 1,2,3-triazole ring is a versatile functional group known for its stability and bioisosteric properties, making it a valuable scaffold in drug design. The oxolane ring adds further complexity and functionality to the molecule, contributing to its unique biological profile.
The synthesis of 4-(2-methyl-2H-1,2,3-triazol-4-yl)methyloxolan-3-ol has been reported using various methodologies. One common approach involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which is a highly efficient and selective method for forming 1,2,3-triazoles. This reaction typically starts with the coupling of an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the oxolane moiety. Recent advancements in click chemistry have further optimized this process, enabling the synthesis of this compound with high yields and purity.
In terms of biological activity, 4-(2-methyl-2H-1,2,3-triazol-4-yl)methyloxolan-3-ol has shown promising results in several areas. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been evaluated for its ability to inhibit kinases and proteases, which are key targets in cancer and inflammatory diseases. Additionally, preliminary data suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
The pharmacokinetic properties of 4-(2-methyl-2H-1,2,3-triazol-4-yl)methyloxolan-3-ol have also been studied to assess its suitability as a therapeutic agent. In vitro and in vivo experiments have shown that the compound exhibits favorable absorption, distribution, metabolism, excretion (ADME) profiles. These properties are crucial for ensuring that the drug can effectively reach its target site and exert its intended therapeutic effects without causing significant side effects.
To further validate its therapeutic potential, 4-(2-methyl-2H-1,2,3-triazol-4-yl)methyloxolan-3-ol has been subjected to preclinical studies. These studies have involved both in vitro cell cultures and in vivo animal models to evaluate its efficacy and safety. Results from these studies have been encouraging, with the compound demonstrating significant activity against various disease models while maintaining a favorable safety profile.
In addition to its direct therapeutic applications, 4-(2-methyl-2H-1,2,3-triazol-4-y l)methyloxolan -3 -o l has also been explored as a tool compound in chemical biology research. Its unique structure makes it an excellent candidate for probing specific biological processes and pathways. For example, it has been used to study enzyme inhibition mechanisms and signaling pathways in cancer cells.
The future prospects for 4-(2-methyl - 2 H - 1 , 2 , 3 - triaz ol - 4 - yl )meth ylo xola n - 3 - o l are promising . Ongoing research is focused on optimizing its structure to enhance its potency and selectivity . Additionally , efforts are being made to develop prodrugs or drug delivery systems that can improve its pharmacokinetic properties . These advancements could potentially lead to the development of new drugs with improved therapeutic outcomes .
In conclusion , 4 -( 2 - methyl - 2 H - 1 , 2 , 3 - triaz ol - 4 - yl )meth ylo xola n - 3 - o l ( CAS No . 2029891 -07 - ) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research . Its unique chemical structure , combined with its potential biological activities , makes it an exciting candidate for further investigation . As research continues , it is likely that this compound will play a significant role in the development of new therapeutic strategies .
2029891-07-2 (4-(2-methyl-2H-1,2,3-triazol-4-yl)methyloxolan-3-ol) Related Products
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1189426-16-1(Sulfadiazine-13C6)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)



